1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-14(15-6-4-3-5-7-15)24-18-19-12-13-20(18)25(21,22)17-10-8-16(23-2)9-11-17/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHXSYJXUQRJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioether Group: This step involves the reaction of the imidazole derivative with a thiol compound, such as 1-phenylethanethiol, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thioether groups can form specific interactions with active sites, leading to inhibition or activation of the target. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Sulfonyl Group
(a) 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole ()
- The thioether substituent is a 3,4-dichlorobenzyl group, which is more electron-withdrawing and polar than the 1-phenylethyl group.
- Impact: Lower solubility in polar solvents compared to the target compound due to the absence of a methoxy group.
(b) 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole ()
- Key differences: The sulfonyl group is attached to a 2-methoxy-5-isopropylphenyl ring, introducing steric hindrance and altering electronic distribution.
- Impact: Enhanced steric hindrance may reduce intermolecular interactions compared to the target compound.
Substituent Variations in the Thioether Group
(a) 2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (QFM) ()
- Key differences :
- Lacks the sulfonyl group entirely.
- The thioether substituent is a 2-chlorobenzyl group , smaller and more electron-deficient than 1-phenylethyl.
- Impact :
(b) 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide ()
- Key differences :
- Substituents are methyl groups at both positions 1 and 2.
- Ionized as a hydroiodide salt.
- Impact: Simplified structure with minimal steric bulk, leading to higher solubility in aqueous media. Limited biological activity due to lack of aromatic substituents .
Core Heterocycle Modifications
(a) 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole ()
- Key differences :
- Fully aromatic imidazole core with 4,5-dimethyl substituents .
- Contains a 4-fluorophenyl group (electron-withdrawing) instead of a thioether.
- Impact :
Electronic Effects
- The 4-methoxyphenylsulfonyl group in the target compound donates electrons via the methoxy substituent, enhancing resonance stabilization of the sulfonyl group. This contrasts with halogenated analogs (e.g., ), which withdraw electrons.
- The (1-phenylethyl)thioether group provides moderate electron density due to the phenyl ring, balancing lipophilicity and reactivity.
Solubility and Lipophilicity
- Analog QFM (): Higher aqueous solubility (logP ~2.1) due to smaller substituents and absence of sulfonyl.
Biological Activity
The compound 1-((4-methoxyphenyl)sulfonyl)-2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a methoxyphenyl group and a thioether moiety, which are critical for its biological activity.
Antitumor Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against three cancer cell lines: A549 (lung carcinoma), SGC-7901 (gastric carcinoma), and HeLa (cervical carcinoma). The results demonstrated that the compound induced cell apoptosis and exhibited a higher selectivity index compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX).
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1 | A549 | 18.53 | 23 |
| 2 | SGC-7901 | 4.07 | 46 |
| 3 | HeLa | 2.96 | - |
Note: IC50 is the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its antitumor effects involves the modulation of apoptotic pathways. Specifically, it increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift leads to enhanced apoptosis in cancer cells.
Case Study: Induction of Apoptosis in HeLa Cells
In an experimental setup, treatment with the compound at a concentration of resulted in a 68.2% apoptosis rate in HeLa cells after 24 hours, significantly higher than the 39.6% rate induced by 5-FU. Western blot analysis confirmed that treatment with the compound activated caspase-3 and increased Bax expression over time.
Comparative Analysis with Other Anticancer Agents
The biological activity of this compound was compared with other known anticancer agents to evaluate its effectiveness and potential as a therapeutic option.
Table 2: Comparative Antitumor Activity
| Agent | Cell Line | IC50 (µM) |
|---|---|---|
| 5-FU | A549 | 20 |
| MTX | SGC-7901 | 15 |
| Compound X | HeLa | 2.96 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
